molecular formula C8H10BrNO B8600029 2-Bromo-5-methoxy-3-methyl-phenylamine

2-Bromo-5-methoxy-3-methyl-phenylamine

Cat. No. B8600029
M. Wt: 216.07 g/mol
InChI Key: STYOEGNLKFBNDA-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

A solution of (2-bromo-5-methoxy-3-methyl-phenyl)-carbamic acid tert-butyl ester ((Example 198: step b) 3.00 g, 9.49 mmol) in CH2Cl2 (50 mL) was treated with trifluoroacetic acid (7.00 mL) dropwise. The solution was stirred at room temperature 1.3 h. The solvents were evaporated in vacuo to yield the product 2-bromo-5-methoxy-3-methyl-phenylamine (2.04 g, 65%) as a yellow solid trifluoroacetate salt. The crude mixture was used directly in the next reaction.
Name
(2-bromo-5-methoxy-3-methyl-phenyl)-carbamic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:9]=1[Br:17])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:17][C:9]1[C:10]([CH3:16])=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=1[NH2:7]

Inputs

Step One
Name
(2-bromo-5-methoxy-3-methyl-phenyl)-carbamic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC(=C1)OC)C)Br)=O
Name
Quantity
7 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature 1.3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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